N-[2-(4-fluorophenyl)ethyl]-3-nitrobenzenesulfonamide
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Overview
Description
N-[2-(4-fluorophenyl)ethyl]-3-nitrobenzenesulfonamide is a chemical compound with the following structural formula:
C14H12FNO4S
It contains an indole nucleus, which is an important heterocyclic system found in various synthetic drug molecules. The indole scaffold is also present in natural compounds like tryptophan and indole-3-acetic acid (a plant hormone). Physically, it appears as a crystalline, colorless substance with a specific odor .
Preparation Methods
The synthetic routes for N-[2-(4-fluorophenyl)ethyl]-3-nitrobenzenesulfonamide involve the introduction of the fluorophenyl and nitrobenzenesulfonamide moieties. While specific methods may vary, the general steps include:
Alkylation: Ethylamine reacts with 4-fluorophenyl ethyl bromide to form the N-[2-(4-fluorophenyl)ethyl]amine intermediate.
Nitration: The intermediate undergoes nitration using nitric acid to introduce the nitro group.
Sulfonation: Sulfuric acid is used to sulfonate the nitro compound, yielding this compound.
Industrial production methods typically involve scaled-up versions of these reactions, optimized for efficiency and yield.
Chemical Reactions Analysis
N-[2-(4-fluorophenyl)ethyl]-3-nitrobenzenesulfonamide can participate in various chemical reactions:
Reduction: Reduction of the nitro group to an amino group can be achieved using reagents like tin and hydrochloric acid.
Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles.
Oxidation: Oxidation of the sulfonamide can lead to the formation of sulfonyl chlorides or other derivatives.
Major products formed from these reactions include reduced and substituted derivatives of the compound.
Scientific Research Applications
This compound has diverse applications across scientific fields:
Medicine: It may exhibit antiviral, anti-inflammatory, or antitubercular properties.
Chemistry: Researchers explore its reactivity and use it as a building block for other compounds.
Industry: It could serve as a precursor for pharmaceuticals or agrochemicals.
Mechanism of Action
The exact mechanism by which N-[2-(4-fluorophenyl)ethyl]-3-nitrobenzenesulfonamide exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Properties
Molecular Formula |
C14H13FN2O4S |
---|---|
Molecular Weight |
324.33 g/mol |
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C14H13FN2O4S/c15-12-6-4-11(5-7-12)8-9-16-22(20,21)14-3-1-2-13(10-14)17(18)19/h1-7,10,16H,8-9H2 |
InChI Key |
BZFBDGBDGJCZMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCCC2=CC=C(C=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
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